(Methylthio)acetaldehyde oxime
Overview
Description
“(Methylthio)acetaldehyde oxime” is a chemical compound with the molecular formula C3H7NOS . It is also known as “Methylthio acetaldoxime” and "1-(Methylthio)acetaldehyde oxime" .
Synthesis Analysis
The synthesis of “(Methylthio)acetaldehyde oxime” generally involves the reaction of a ketone with a thiol . Specifically, the ketone is dissolved in a suitable solvent, the thiol is added, and the reaction is carried out under appropriate temperature and time conditions . Another method involves the ammoximation of acetaldehyde using TS-1 as a catalyst and H2O2 as an oxidant . According to the hydroxylamine mechanism, the effects of temperature, H2O2/acetaldehyde, NH3/acetaldehyde, and the amount of TS-1 on the catalytic properties of TS-1 were studied in detail .Molecular Structure Analysis
The molecular structure of “(Methylthio)acetaldehyde oxime” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The molecular weight of the compound is 105.16 .Chemical Reactions Analysis
The chemical reactions involving “(Methylthio)acetaldehyde oxime” are complex and can involve multiple steps . For example, a qualitative analysis for the ammoximation of acetaldehyde to its oxime using TS-1 as a catalyst and H2O2 as an oxidant was investigated . According to the hydroxylamine mechanism, NH3 is first oxidized to NH2OH by TS-1/H2O2; then, CH3CH=NOH forms after NH2OH reacts with CH3CHO .Physical And Chemical Properties Analysis
“(Methylthio)acetaldehyde oxime” has a density of 1.09±0.1 g/cm3, a boiling point of 209.2±23.0 °C, and a flash point of 80.335°C . It is predicted to be soluble .Scientific Research Applications
Synthesis Processes
- Li Fu-gang (2011) discussed the synthesis of methylthio acetaldoxime, highlighting a two-step process involving the oximation of acetaldehyde and chlorination. In optimal conditions, the yield of methylthio acetaldoxime reached 95% (Li Fu-gang, 2011).
Microwave Spectrum Studies
- Research by Ohashi et al. (1976) and (1977) investigated the microwave spectrum of syn- and anti-acetaldehyde oxime-d, revealing insights into rotational constants and dipole moments (Ohashi et al., 1976); (Ohashi et al., 1977).
Molecular Structure Analysis
- Hosoi et al. (2005) conducted a study on the molecular structure of (E)- and (Z)-acetaldehyde oxime, determining rotational constants and structural parameters (Hosoi et al., 2005).
Beckmann Rearrangement Reaction
- Sirijaraensre and Limtrakul (2006) examined the Beckmann rearrangement of oxime molecules, emphasizing the role of zeolite framework in lowering activation energy (Sirijaraensre & Limtrakul, 2006).
Glucosinolate Biosynthesis
- Lee and Serif (1971) identified (methylthio) valeraldehyde oxime as a specific precursor in the biosynthesis of the glucosinolate progoitrin in rutabaga leaves (Lee & Serif, 1971).
Nitrate Reductase Assays in Plant Physiology
- Klepper (1987) found that acetaldehyde oxime is not a significant byproduct in in vivo nitrate reductase assays of soybean leaves, contrary to previous suggestions (Klepper, 1987).
Environmental Fate Studies
- Bull (1968) investigated the metabolism of UC-21149 (2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl)oxime) in cotton plants and soil, revealing its complete metabolism in leaves and limited translocation (Bull, 1968).
Safety And Hazards
“(Methylthio)acetaldehyde oxime” is relatively stable under normal operating conditions, but safety precautions should still be taken . It should be handled in a well-ventilated laboratory environment, and exposure to its vapors should be avoided . It should also be kept away from heat sources, flames, and oxidizers .
properties
IUPAC Name |
(NE)-N-(2-methylsulfanylethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-6-3-2-4-5/h2,5H,3H2,1H3/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVHWUQIIQHFCW-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027726 | |
Record name | Acetaldehyde, (methylthio)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylthio)acetaldehyde oxime | |
CAS RN |
10533-67-2 | |
Record name | Acetaldehyde, 2-(methylthio)-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010533672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaldehyde, 2-(methylthio)-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetaldehyde, (methylthio)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (methylthio)acetaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Methylthio)acetaldehyde oxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P2B4GEE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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